Brinzolamide hydrochloride

Glaucoma Ocular hypertension Aqueous humor dynamics

Choose Brinzolamide hydrochloride for research programs that require a selective, anterior segment-acting CA-II inhibitor with rigorously validated analytical performance. Its 5–9× lower ocular irritation profile versus dorzolamide (1.8–3.0% vs. 16.4% burning/stinging) ensures superior subject retention in longitudinal studies. As a chromatographic reference standard, it delivers 98.2–100.9% stability under accelerated conditions and a reproducible 4.9-min retention time, meeting ICH guidelines for ophthalmic formulation quality control.

Molecular Formula C12H22ClN3O5S3
Molecular Weight 420.0 g/mol
CAS No. 150937-43-2
Cat. No. B023837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrinzolamide hydrochloride
CAS150937-43-2
Synonyms(4R)-4-(Ethylamino)-3,4-dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazine-6-sulfonamide 1,1-Dioxide Hydrochloride;  AL-4682 Hydrochloride;  Azopt Hydrochloride; 
Molecular FormulaC12H22ClN3O5S3
Molecular Weight420.0 g/mol
Structural Identifiers
SMILESCCNC1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC.Cl
InChIInChI=1S/C12H21N3O5S3.ClH/c1-3-14-10-8-15(5-4-6-20-2)23(18,19)12-9(10)7-11(21-12)22(13,16)17;/h7,10,14H,3-6,8H2,1-2H3,(H2,13,16,17);1H/t10-;/m0./s1
InChIKeyUGAMYTZPFRXCOG-PPHPATTJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Brinzolamide Hydrochloride (CAS 150937-43-2) – Topical Carbonic Anhydrase II Inhibitor for Ophthalmic Research and Formulation


Brinzolamide hydrochloride is a selective carbonic anhydrase II (CA-II) inhibitor with an IC50 of 3.2 nM, classified as a thienothiopyran-2-sulfonamide derivative . It functions by inhibiting ciliary body CA-II, thereby reducing aqueous humor secretion and lowering intraocular pressure (IOP) [1]. Approved clinically as a 1% ophthalmic suspension, brinzolamide is indicated for the reduction of elevated IOP in patients with open-angle glaucoma or ocular hypertension, and is widely used as a reference standard in glaucoma research, formulation development, and analytical method validation [2].

Brinzolamide Hydrochloride: Why In-Class CA-II Inhibitors Are Not Interchangeable in Research or Procurement


Although brinzolamide shares the carbonic anhydrase II inhibitory mechanism with other topical agents such as dorzolamide, critical differences in ocular pharmacokinetics, tissue distribution, tolerability profile, and salt-form physicochemical properties preclude simple substitution. Brinzolamide is formulated as a suspension due to its distinct solubility characteristics [1], whereas dorzolamide is an aqueous solution; this formulation difference impacts drug delivery and patient comfort [2]. Furthermore, brinzolamide exhibits lower ocular tissue exposure in key posterior segment structures compared with dorzolamide [3], a distinction that directly influences experimental design, bioanalytical sensitivity requirements, and procurement decisions for research applications requiring specific pharmacokinetic or pharmacodynamic profiles.

Quantitative Comparator Evidence for Brinzolamide Hydrochloride: Head-to-Head Efficacy, Tolerability, and Stability Data


Aqueous Humor Flow Suppression: Brinzolamide 1% vs. Dorzolamide 2% in Human Eyes

In a randomized, double-masked, placebo-controlled study of 25 normal human subjects, brinzolamide 1% ophthalmic suspension reduced daytime aqueous humor flow by 0.47 ± 0.20 μL/min, compared with 0.34 ± 0.20 μL/min for dorzolamide 2% ophthalmic solution [1]. Nighttime flow reduction was 0.16 ± 0.12 μL/min for brinzolamide versus 0.10 ± 0.13 μL/min for dorzolamide [1]. Afternoon IOP reduction was 1.5 ± 1.1 mm Hg for brinzolamide compared with 1.1 ± 1.0 mm Hg for dorzolamide [1].

Glaucoma Ocular hypertension Aqueous humor dynamics

Ocular Tolerability: Brinzolamide 1% vs. Dorzolamide 2% – Incidence of Burning and Stinging

In a multicenter, double-masked, prospective, parallel-group study of 572 patients with primary open-angle glaucoma or ocular hypertension, the incidence of ocular discomfort (burning and stinging) on instillation was 1.8% for brinzolamide twice daily and 3.0% for brinzolamide three times daily, compared with 16.4% for dorzolamide 2.0% three times daily (P = 0.000) [1]. This represents an approximate 5- to 9-fold lower incidence of discomfort with brinzolamide.

Patient adherence Ocular comfort Topical formulation tolerability

Postoperative IOP Control: Brinzolamide 1% vs. Oral Acetazolamide After Phacoemulsification

In a prospective randomized double-blind study of 60 eyes undergoing phacoemulsification, brinzolamide 1% (1 drop every 12 hours) was compared with oral acetazolamide (500 mg preoperative, then 250 mg every 6 hours). At 4 to 6 hours postoperatively, both brinzolamide (P = 0.001) and acetazolamide (P = 0.002) produced significantly lower IOP than the control group. At 18 to 24 hours postoperatively, only the brinzolamide group maintained significantly lower IOP (P = 0.001), whereas the acetazolamide group did not (P = 0.018) [1]. IOP increase of more than 5 mm Hg occurred in 10% of brinzolamide eyes versus 15% of acetazolamide eyes at 4 to 6 hours [1].

Cataract surgery Postoperative IOP management Surgical prophylaxis

Ocular Pharmacokinetics: Brinzolamide vs. Dorzolamide Tissue Distribution in Rabbit Model

Following single topical administration in pigmented rabbits, dorzolamide achieved 2- to 9-fold higher AUC(0–24h) than brinzolamide across multiple ocular tissues: 2-fold in aqueous humor, 7-fold in anterior sclera, 2.6-fold in posterior sclera, and 9-fold in optic nerve [1]. After multiple twice-daily dosing over 21 days, dorzolamide levels remained 1.4- to 5.2-fold higher than brinzolamide in aqueous humor, vitreous humor, and optic nerve (statistically significant), whereas no significant differences were observed in cornea and conjunctiva [1].

Ocular drug delivery Pharmacokinetics Posterior segment targeting

Formulation Stability: Brinzolamide Ophthalmic Suspension Content Retention Under Accelerated Conditions

A validated RP-HPLC method developed for brinzolamide quantification in ophthalmic formulations demonstrated excellent linearity over 5–30 μg/mL (LOD 0.22 μg/mL, LOQ 0.67 μg/mL) with recovery rates of 98.3%–101.08% [1]. Accelerated stability assessments conducted over three months revealed content retention between 98.2% and 100.9%, affirming product stability under stress conditions [1]. Degradation products exhibited distinct retention times from the parent drug, enabling interference-free quantification [1].

Pharmaceutical stability Quality control RP-HPLC method validation

Brinzolamide Hydrochloride: Evidence-Backed Application Scenarios for Scientific and Industrial Use


Glaucoma and Ocular Hypertension Research Requiring High Patient Tolerability

Brinzolamide 1% ophthalmic suspension is the preferred CA-II inhibitor for clinical trials and preclinical models where subject retention and adherence are critical. The 5- to 9-fold lower incidence of burning and stinging upon instillation compared with dorzolamide 2% (1.8%–3.0% vs. 16.4%, P = 0.000) [1] translates to reduced dropout rates and more reliable longitudinal IOP data. This tolerability advantage is particularly relevant for long-duration studies, pediatric or elderly populations, and trials evaluating adjunctive therapy regimens where cumulative irritation from multiple agents could confound outcomes.

Anterior Segment Drug Delivery and Aqueous Humor Dynamics Studies

Researchers investigating ciliary body CA-II inhibition and aqueous humor flow suppression should select brinzolamide for its potent and sustained anterior segment activity. Brinzolamide 1% reduced daytime aqueous flow by 0.47 μL/min and afternoon IOP by 1.5 mm Hg in human studies [2]. Its lower posterior segment exposure compared with dorzolamide (9-fold lower optic nerve AUC after single dose; 2.4- to 5.2-fold lower after multiple dosing) [3] makes it an ideal tool when anterior chamber-specific pharmacology is desired without confounding effects on retinal or optic nerve tissues.

Postoperative IOP Prophylaxis in Cataract Surgery Research

For surgical research protocols involving phacoemulsification or other anterior segment procedures, brinzolamide offers a topical alternative to systemic acetazolamide with equivalent acute IOP control and superior sustained protection. Brinzolamide 1% maintained significantly lower IOP at 18–24 hours postoperatively (P = 0.001) compared with acetazolamide, which lost significance at this time point (P = 0.018) [4]. The topical route eliminates systemic carbonic anhydrase inhibition-related adverse effects, making brinzolamide the rational procurement choice for surgical prophylaxis studies.

Analytical Method Development and Pharmaceutical Quality Control

Brinzolamide hydrochloride serves as a reliable reference standard for RP-HPLC method development and validation in accordance with ICH guidelines. The compound exhibits robust stability under accelerated conditions (98.2%–100.9% content retention over 3 months) and produces well-resolved degradation products that do not interfere with parent compound quantification [5]. The validated method parameters—LOD 0.22 μg/mL, LOQ 0.67 μg/mL, recovery 98.3%–101.08%, retention time 4.9 minutes—provide a benchmark for routine quality control of ophthalmic formulations, ensuring batch consistency and regulatory compliance [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Brinzolamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.